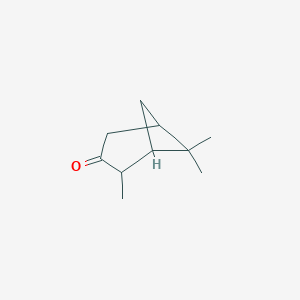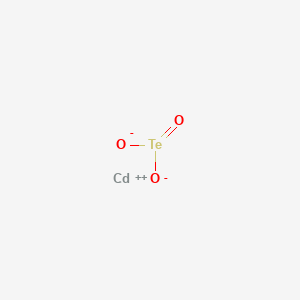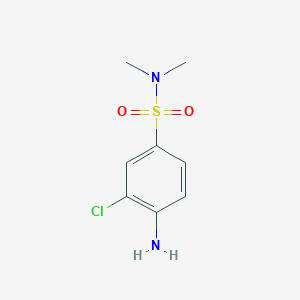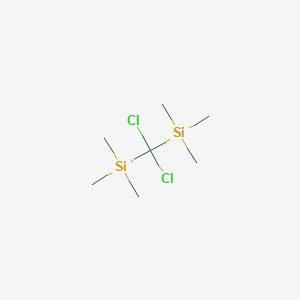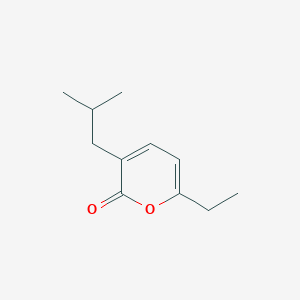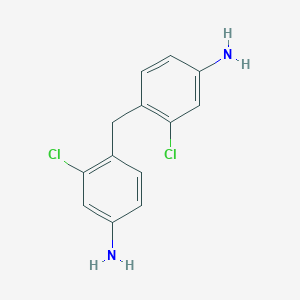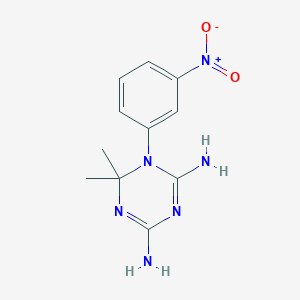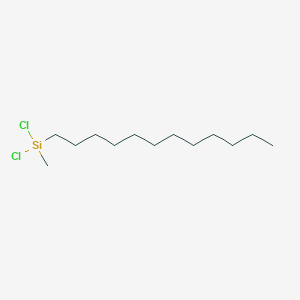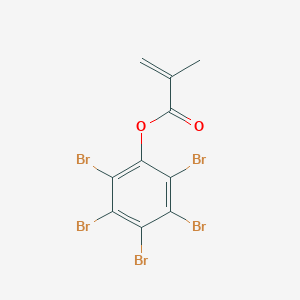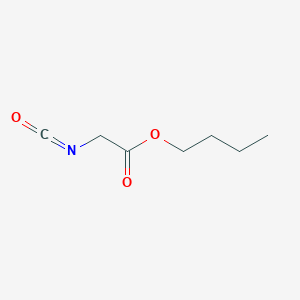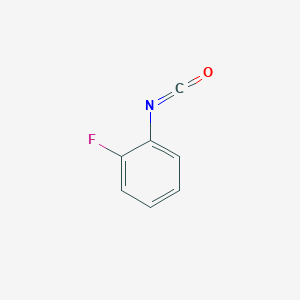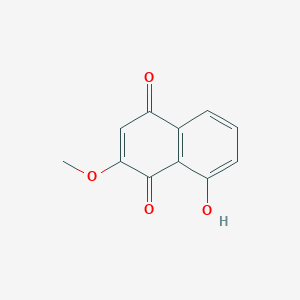
8-Hydroxy-2-methoxynaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-2-methoxynaphthalene-1,4-dione, commonly known as lawsone, is a natural dye found in the leaves of the henna plant. It has been used for centuries in various cultures for body art and hair dye. However, recent scientific research has shown that lawsone has potential applications in various fields, including medicine and biotechnology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- Fluorescent Derivatives Synthesis : 8-Hydroxy-2-methoxynaphthalene-1,4-dione is utilized in the efficient synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives. These derivatives are notable for their fluorescence emission in green light, achieved through a three-component reaction in water (Dabiri, Noroozi Tisseh, & Bazgir, 2011).
- Reactions with Furans : The compound shows high regioselectivity in reactions with furans, leading to the creation of various adducts with potential applications in organic chemistry (Baker et al., 1991).
- Photoinduced Molecular Transformations : It is involved in photoinduced molecular transformations, producing various photoadducts, which have implications in the study of photochemical reactions (Suginome et al., 1995).
Biological Activities and Applications
- Antimicrobial and Cytotoxicity Properties : Some derivatives of 8-Hydroxy-2-methoxynaphthalene-1,4-dione isolated from Aloe secundiflora exhibit antimicrobial activity against Mycobacterium tuberculosis and cytotoxicity against certain cell lines, indicating potential medicinal applications (Induli et al., 2012).
- NMDA and AMPA Receptor Antagonists : Some synthesized derivatives act as antagonists of NMDA and AMPA receptors, suggesting therapeutic potential in neuropharmacology (Guzikowski et al., 1997).
Catalytic and Material Science Applications
- Catalysis in Organic Synthesis : It's used in catalytic reactions, like the Pd(II)-catalyzed oxidative annulation, to create diverse naphtho[2,3-b]furan-4,9-dione derivatives, which are important in the field of organic synthesis (Sun et al., 2020).
- Application in Dye-Sensitized Solar Cells : Derivatives of 8-Hydroxy-2-methoxynaphthalene-1,4-dione have been studied for their potential as dye sensitizers in solar cells, highlighting their role in renewable energy technologies (Mohr et al., 2015).
Eigenschaften
CAS-Nummer |
15254-76-9 |
|---|---|
Produktname |
8-Hydroxy-2-methoxynaphthalene-1,4-dione |
Molekularformel |
C11H8O4 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
8-hydroxy-2-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O4/c1-15-9-5-8(13)6-3-2-4-7(12)10(6)11(9)14/h2-5,12H,1H3 |
InChI-Schlüssel |
HOFSOQDUZIZMBA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C2=C(C1=O)C(=CC=C2)O |
Kanonische SMILES |
COC1=CC(=O)C2=C(C1=O)C(=CC=C2)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



